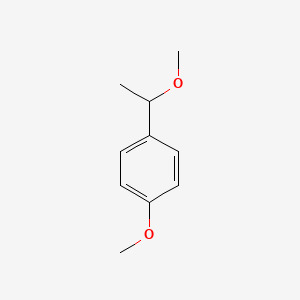

1-Methoxy-4-(1-methoxyethyl)benzene

Description

Properties

CAS No. |

77525-91-8 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-methoxy-4-(1-methoxyethyl)benzene |

InChI |

InChI=1S/C10H14O2/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-8H,1-3H3 |

InChI Key |

OWNNDOZSFNEMPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Methoxy-4-(1-methoxyethyl)benzene

This technical guide provides a comprehensive overview of the chemical compound this compound, including its nomenclature, physicochemical properties, a detailed synthesis protocol, and analytical methodologies. This information is intended to support research and development activities where this compound may be of interest.

Chemical Identification

-

IUPAC Name : this compound[1]

-

Synonyms :

-

CAS Number : 77525-91-8[1]

-

Molecular Formula : C₁₀H₁₄O₂[1]

-

Molecular Structure :

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 166.099379685 Da | PubChem[1] |

| Monoisotopic Mass | 166.099379685 Da | PubChem[1] |

| Topological Polar Surface Area | 18.5 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Experimental Protocols

The synthesis of this compound can be achieved via the Williamson ether synthesis. This method involves the deprotonation of 1-(4-methoxyphenyl)ethanol (B1200191) to form a nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with a methylating agent. This protocol is adapted from established procedures for similar structures.

Reaction Scheme:

1-(4-methoxyphenyl)ethanol + CH₃I --(NaH, THF)--> this compound

Materials:

-

1-(4-methoxyphenyl)ethanol (starting material)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (base)

-

Anhydrous tetrahydrofuran (B95107) (THF) (solvent)

-

Methyl iodide (CH₃I) (methylating agent)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Alkoxide Formation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-(4-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.

-

-

Methylation:

-

Cool the alkoxide solution back to 0 °C.

-

Add methyl iodide (1.1 - 1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to yield pure this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 6.8-7.3 ppm) corresponding to the benzene ring protons. The methoxy (B1213986) group on the ring will appear as a singlet around 3.8 ppm. The protons of the methoxyethyl group will be observed as a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃), with the methoxy group of this side chain appearing as a singlet. Protons on carbons adjacent to an ether oxygen are typically found in the 3.4-4.5 ppm range.[2][3]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the methoxy group being the most downfield in the aromatic region. The carbons of the methoxy groups will appear in the 50-80 ppm range.[3]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent such as dichloromethane (B109758) or diethyl ether.

-

GC Conditions:

-

Column: A nonpolar or medium-polarity column (e.g., HP-5ms, DB-5) is suitable for the separation of aromatic ethers.

-

Injection: Splitless injection is recommended for dilute samples.

-

Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250-300 °C) at a rate of 10 °C/min is a typical starting point.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan from m/z 40 to 400.

-

The resulting mass spectrum can be used to confirm the molecular weight and fragmentation pattern of the compound.

-

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Key aspects of the technical guide for the subject compound.

References

An In-depth Technical Guide to 1-Methoxy-4-(1-methoxyethyl)benzene

CAS Number for Identification: 77525-91-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methoxy-4-(1-methoxyethyl)benzene, a methoxy-substituted aromatic ether. While this specific compound is not extensively documented in publicly available literature, this guide extrapolates from established chemical principles and data on structurally related molecules to present its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential biological significance. This document is intended to serve as a foundational resource to stimulate further research and application development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its handling, characterization, and application in a research setting. The following table summarizes key quantitative data, primarily computed from its chemical structure.[1]

| Property | Value | Source |

| CAS Number | 77525-91-8 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 (Computed) | 1.9 | PubChem[1] |

| Topological Polar Surface Area | 18.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound can be effectively achieved via the Williamson ether synthesis. This method involves the deprotonation of a suitable alcohol precursor, 4-methoxy-α-methylbenzenemethanol, to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Proposed Synthetic Route

The reaction proceeds by treating 4-methoxy-α-methylbenzenemethanol with a strong base, such as sodium hydride, to form the corresponding sodium alkoxide. This is followed by the addition of a methylating agent, like methyl iodide, to yield the desired ether.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Williamson ether synthesis of secondary benzylic alcohols.[2][3]

Materials:

-

4-methoxy-α-methylbenzenemethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, two-necked round-bottom flask containing a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF to the flask to create a suspension of the sodium hydride.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 4-methoxy-α-methylbenzenemethanol (1.0 equivalent) in anhydrous THF to the stirred suspension.

-

Alkoxide Formation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.

-

Methylation: Cool the reaction mixture back down to 0 °C in an ice bath. Add methyl iodide (1.1-1.5 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to decompose any unreacted sodium hydride.

-

Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water, then separate the layers. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Potential Biological Activity and Applications

Methoxy-substituted aromatic compounds have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[4][5] The presence of the methoxy (B1213986) group can influence the lipophilicity and electronic properties of a molecule, which in turn can affect its interaction with biological targets.

Table of Biological Activities of Related Methoxy-Substituted Benzene (B151609) Derivatives:

| Compound Class/Derivative | Biological Activity Investigated | Key Findings | Reference |

| 1,3,4-Thiadiazoles with a 3-methoxyphenyl (B12655295) group | Anticancer (Cytotoxicity against MCF-7 and MDA-MB-231 cell lines) | Showed weak cytotoxic activity but provided insights into structure-activity relationships. | [4] |

| Pyrazoline derivatives with 4-methoxy substitution | Antimicrobial (against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli) | Exhibited a range of Minimum Inhibitory Concentrations (MIC) from 32 to 512 µg/mL. | [5] |

| Methoxy-substituted resveratrol (B1683913) analogs | Anti-platelet and Anti-cancer | The position of the methoxy group significantly influenced the anti-platelet activity. | [6] |

| N-Benzimidazole-derived carboxamides with methoxy groups | Antiproliferative and Antioxidant | Certain derivatives showed pronounced antiproliferative activity against the MCF-7 cell line. | [7] |

Given these findings for related structures, this compound could be a candidate for screening in similar biological assays. Its particular substitution pattern may lead to unique interactions with biological targets, making it a compound of interest for further research in drug discovery.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Involvement

Based on the observed anticancer activities of structurally similar compounds, a hypothetical signaling pathway is presented below. This diagram illustrates a potential mechanism of action where a methoxy-substituted benzene derivative could interfere with a cancer-related signaling cascade. This is a conceptual representation to guide future research.

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

References

- 1. This compound | C10H14O2 | CID 12644043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 1-Methoxy-4-(1-methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of 1-Methoxy-4-(1-methoxyethyl)benzene. While specific biological data for this compound is not extensively documented in publicly available literature, this guide explores the known characteristics of its chemical class and outlines established experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its handling, analysis, and potential applications.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group and a 1-methoxyethyl group at the para position.[1] This structure imparts chirality to the molecule, a critical consideration in pharmacology and material science.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 77525-91-8 | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| InChI | InChI=1S/C10H14O2/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-8H,1-3H3 | [1] |

| InChIKey | OWNNDOZSFNEMPY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C1=CC=C(C=C1)OC)OC | [1] |

| Synonyms | Benzene, 1-methoxy-4-(1-methoxyethyl)- | [1] |

Molecular Structure and Stereochemistry

The presence of a chiral center at the benzylic carbon of the 1-methoxyethyl group means that this compound can exist as two enantiomers: (R)-1-Methoxy-4-(1-methoxyethyl)benzene and (S)-1-Methoxy-4-(1-methoxyethyl)benzene. The specific stereoisomer can significantly influence its biological activity and physical properties. While the CAS number 77525-91-8 is registered for this compound, it is not explicitly defined in public databases as referring to the racemic mixture or a specific enantiomer. For applications in drug development, the synthesis and characterization of the individual enantiomers are of paramount importance.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals for aromatic protons (AA'BB' system), a quartet for the benzylic proton, a doublet for the methyl protons of the ethyl group, and singlets for the two methoxy groups. |

| ¹³C NMR | Distinct signals for the aromatic carbons (with C-O substituted carbons being downfield), the benzylic carbon, the methyl carbon of the ethyl group, and the two methoxy carbons. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-O stretching of the ether linkages, and C=C stretching of the benzene ring. |

| Mass Spectrometry | A molecular ion peak at m/z 166. Fragmentation would likely involve the loss of methoxy and methyl groups, and cleavage at the benzylic position, leading to a prominent peak for the methoxybenzyl cation. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established methods in organic chemistry. A logical and widely used approach is the Williamson ether synthesis.

General Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from 4-methoxyacetophenone.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of (S)-(1-Methoxyethyl)benzene)

This protocol describes the synthesis of the racemic mixture. For enantioselective synthesis, a chiral reducing agent or a chiral starting material would be required.

Materials:

-

1-(4-methoxyphenyl)ethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Alkoxide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 1-(4-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.

-

-

Methylation:

-

Cool the freshly prepared alkoxide solution back to 0 °C.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.

-

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the scientific literature regarding the biological activity, mechanism of action, and associated signaling pathways for this compound. However, the broader class of methoxybenzene derivatives has been the subject of research in various therapeutic areas.

Derivatives of methoxybenzene have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The presence and position of the methoxy group on the benzene ring can significantly influence the pharmacological effects of these compounds.[3] For instance, some methoxy-substituted benzene derivatives have shown potential as tyrosinase inhibitors, suggesting applications in dermatology.[4]

Given the structural similarity to other pharmacologically active methoxybenzene compounds, it is plausible that this compound could interact with various biological targets. However, without experimental data, any potential biological role remains speculative.

Hypothetical Biological Screening Workflow

For researchers interested in investigating the biological effects of this compound, a general screening workflow is proposed.

Caption: A generalized workflow for the biological screening of novel compounds.

Conclusion

This compound is a chiral aromatic ether with well-defined chemical properties. While its specific biological functions are yet to be explored, its structural motifs are present in a variety of biologically active molecules. This guide provides the essential chemical information and robust synthetic protocols to facilitate further research into this compound. The provided workflows for synthesis and biological screening offer a roadmap for scientists and drug development professionals to unlock the potential of this compound and its derivatives in various scientific and therapeutic applications. Further investigation is warranted to elucidate its spectroscopic characteristics and to explore its pharmacological profile.

References

- 1. This compound | C10H14O2 | CID 12644043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

An In-depth Technical Guide to 1-Methoxy-4-(1-methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Methoxy-4-(1-methoxyethyl)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data from close structural analogs to provide reasonable estimations. Standardized experimental protocols for determining these properties are detailed, alongside a general synthetic methodology.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Data for the target compound are primarily computed, while experimental data for close analogs, 1-methoxy-4-(2-methoxyethyl)benzene (B146634) and 4-ethoxyanisole, are provided for comparison.

| Property | This compound | 1-Methoxy-4-(2-methoxyethyl)benzene (Isomer Analog) | 4-Ethoxyanisole (Analog) |

| Molecular Formula | C₁₀H₁₄O₂[1] | C₁₀H₁₄O₂[2] | C₉H₁₂O₂[3] |

| Molecular Weight | 166.22 g/mol [1] | 166.22 g/mol [2] | 152.19 g/mol [3] |

| IUPAC Name | This compound[1] | 1-methoxy-4-(2-methoxyethyl)benzene[2] | 1-ethoxy-4-methoxybenzene[3] |

| CAS Number | 77525-91-8[1] | 80314-58-5 | 5076-72-2[4] |

| Boiling Point | No experimental data available | 223.4 °C at 760 mmHg | 217.00 °C at 760.00 mm Hg[3][4] |

| Melting Point | No experimental data available | No data available | 37.00 °C[3][4] |

| Density | No experimental data available | 0.982 g/cm³ | No data available |

| Water Solubility | No experimental data available | No data available | 408.2 mg/L at 25 °C (estimated)[3] |

| XLogP3 (Computed) | 1.9[1] | Not available | 2.1 (estimated)[3] |

Experimental Protocols

Standardized methods for determining the key physicochemical properties are outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols ensure data consistency and reliability.

Melting Point/Melting Range (OECD 102)

This guideline describes various methods for determining the melting point of a substance.[5][6] A common method involves a capillary tube containing the sample being heated in a liquid bath or a metal block.[5] The temperatures at which melting begins and is complete are observed.[7] For high-purity crystalline compounds, a sharp melting point is expected, while impurities typically lead to a depressed and broader melting range.[7][8] Other described methods include the Kofler hot bar, melt microscope, differential thermal analysis (DTA), and differential scanning calorimetry (DSC).[6]

Boiling Point (OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10][11] OECD Guideline 103 outlines several methods for its determination, including the use of an ebulliometer, dynamic vapor pressure measurement, and distillation methods.[10][12] A simple method involves heating the liquid in a tube with an inverted capillary to observe the temperature at which a continuous stream of bubbles emerges.[11] Thermal analysis techniques like DTA and DSC can also be employed to determine the boiling point.[10][12]

Density of Liquids (OECD 109)

This guideline provides methods for determining the density of liquids, defined as mass per unit volume.[13][14] Common methods include the use of a hydrometer, an oscillating densitometer, or the immersed body (buoyancy) method.[13][14][15] For non-viscous liquids, a pycnometer or a hydrostatic balance can also be used.[14][15] The determination is typically performed at a constant temperature, and the mass and volume of the substance are precisely measured.[16]

Water Solubility (OECD 105)

This guideline describes the column elution method and the flask method for determining the water solubility of a substance.[17][18] The flask method is suitable for substances with a solubility greater than 10⁻² g/L and involves shaking a surplus of the substance with water until saturation is reached.[19] The column elution method is for less soluble substances and involves passing water through a column packed with the substance.[20] In both cases, the concentration of the substance in the aqueous solution is determined by a suitable analytical method.[20]

Synthesis Methodology

A common and versatile method for the synthesis of ethers such as this compound is the Williamson Ether Synthesis .[21][22][23][24] This reaction involves the nucleophilic substitution (S_N2) of a halide by an alkoxide.[23][24]

A plausible synthetic route for this compound would involve the deprotonation of 1-(4-methoxyphenyl)ethanol (B1200191) to form the corresponding alkoxide, followed by reaction with a methyl halide (e.g., methyl iodide or methyl bromide).

General Experimental Workflow for Williamson Ether Synthesis

Safety and Handling

Disclaimer: This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions and under the guidance of a qualified professional.

References

- 1. This compound | C10H14O2 | CID 12644043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-methoxy-4-(2-methoxyethyl)- | C10H14O2 | CID 3018929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ethoxyanisole [flavscents.com]

- 4. 4-ethoxyanisole, 5076-72-2 [thegoodscentscompany.com]

- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. scribd.com [scribd.com]

- 12. books.google.cn [books.google.cn]

- 13. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 14. oecd.org [oecd.org]

- 15. scribd.com [scribd.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 20. filab.fr [filab.fr]

- 21. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 22. Williamson_ether_synthesis [chemeurope.com]

- 23. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 24. byjus.com [byjus.com]

- 25. fishersci.com [fishersci.com]

- 26. benchchem.com [benchchem.com]

- 27. echemi.com [echemi.com]

Spectroscopic Analysis of 1-Methoxy-4-(1-methoxyethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methoxy-4-(1-methoxyethyl)benzene, a key organic compound with applications in synthetic chemistry and drug discovery. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for acquiring such spectra, and presents a logical workflow for spectroscopic analysis.

Introduction

This compound is an aromatic ether with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1] Accurate characterization of this molecule is crucial for its application in research and development. Spectroscopic techniques are paramount for confirming its structure and purity. This guide presents an in-depth analysis of its expected spectroscopic signature.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra, the following data is predicted based on the chemical structure of this compound and established spectroscopic principles for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxy (B1213986) and ethyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | Doublet | 2H | Aromatic Protons (ortho to -CH(OCH₃)CH₃) |

| ~6.88 | Doublet | 2H | Aromatic Protons (ortho to -OCH₃) |

| ~4.25 | Quartet | 1H | Methine Proton (-CH (OCH₃)CH₃) |

| ~3.80 | Singlet | 3H | Methoxy Protons (-OCH₃ ) |

| ~3.25 | Singlet | 3H | Methoxy Protons (-CH(OCH₃ )CH₃) |

| ~1.40 | Doublet | 3H | Methyl Protons (-CH(OCH₃)CH₃ ) |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~159.0 | Aromatic Carbon (C-OCH₃) |

| ~136.0 | Aromatic Carbon (ipso-C) |

| ~128.0 | Aromatic Carbons (ortho to -CH(OCH₃)CH₃) |

| ~114.0 | Aromatic Carbons (ortho to -OCH₃) |

| ~80.0 | Methine Carbon (-CH (OCH₃)CH₃) |

| ~56.0 | Methoxy Carbon (-OCH₃ ) |

| ~55.5 | Methoxy Carbon (-CH(OCH₃ )CH₃) |

| ~23.0 | Methyl Carbon (-CH(OCH₃)CH₃ ) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1610, 1510 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-O stretch (alkyl ether) |

| ~830 | Strong | C-H bend (para-disubstituted benzene) |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 166 | Moderate | [M]⁺ (Molecular Ion) |

| 151 | High | [M - CH₃]⁺ |

| 135 | High | [M - OCH₃]⁺ |

| 121 | High | [M - CH(OCH₃)CH₃]⁺ |

| 109 | Moderate | |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize an appropriate ionization technique, commonly Electron Ionization (EI) for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic molecule like this compound using the discussed spectroscopic methods.

Caption: A logical workflow for spectroscopic analysis.

This guide serves as a foundational resource for understanding the spectroscopic properties of this compound. The provided data and protocols are intended to aid researchers in the identification and characterization of this compound in various scientific endeavors.

References

An In-depth Technical Guide on the Electron-Donating Effects of Substituents on Substituted Benzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive examination of the electron-donating effects of substituents on the benzene (B151609) ring, a cornerstone of physical organic chemistry with profound implications for reaction mechanisms, quantitative structure-activity relationships (QSAR), and rational drug design. This guide details the theoretical underpinnings, quantitative evaluation, and experimental determination of these crucial electronic effects.

Fundamental Principles: Activation and Deactivation

Substituents on a benzene ring fundamentally alter the electron density of the aromatic system, thereby influencing its nucleophilicity. In an electrophilic aromatic substitution (EAS) reaction, the benzene ring acts as a nucleophile, attacking an electron-deficient electrophile.[1] The rate-determining step is the formation of a positively charged intermediate known as the arenium ion or sigma complex.[1] The stability of this intermediate is paramount to the overall reaction rate.

Electron-donating groups (EDGs) , also known as activating groups, increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles.[2][3] This increased reactivity translates to a faster reaction rate compared to unsubstituted benzene.[4] Conversely, electron-withdrawing groups (EWGs) , or deactivating groups, decrease the electron density of the ring, rendering it less nucleophilic and slowing down the rate of electrophilic substitution.[5][6]

These effects are primarily governed by two electronic phenomena: the inductive effect and the resonance effect .[5]

The Inductive Effect (I)

The inductive effect is the transmission of charge through sigma (σ) bonds, arising from differences in electronegativity between atoms.[4]

-

-I Effect (Electron-withdrawing): Substituents more electronegative than carbon (e.g., -NO₂, -CN, halogens) pull electron density away from the benzene ring through the σ-bond. This effect deactivates the ring.

-

+I Effect (Electron-donating): Alkyl groups are less electronegative than sp²-hybridized carbons of the benzene ring and therefore donate electron density through the σ-bond, activating the ring.[7]

The Resonance Effect (R or M)

The resonance effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[5] This effect is only possible when the substituent has a lone pair of electrons or a π-bond that can conjugate with the benzene ring's π-system.

-

+R Effect (Electron-donating): Substituents with lone pairs of electrons (e.g., -NH₂, -OH, -OR) can donate this electron density to the ring through resonance. This is a powerful activating effect.[8]

-

-R Effect (Electron-withdrawing): Substituents with a π-bond to an electronegative atom (e.g., -NO₂, -C=O, -CN) can withdraw π-electron density from the ring via resonance.[8] This is a strong deactivating effect.

The overall electronic effect of a substituent is a combination of its inductive and resonance effects. For example, while the nitrogen in an amino group (-NH₂) is electronegative and exerts a -I effect, its potent +R effect dominates, making it a strong activating group.[9] In contrast, for halogens, the strong -I effect outweighs the weaker +R effect, resulting in net deactivation of the ring.[5]

Regioselectivity: Ortho, Para, and Meta Direction

Substituents not only influence the rate of reaction but also direct the position of the incoming electrophile on the benzene ring.

-

Ortho- and Para-Directing Groups: All activating groups and the deactivating halogens direct incoming electrophiles to the ortho and para positions.[1][10] This is because the resonance structures of the arenium ion intermediate for ortho and para attack are more stabilized by the electron-donating substituent.[11]

-

Meta-Directing Groups: All deactivating groups (except halogens) direct incoming electrophiles to the meta position.[10] For these groups, the resonance structures for ortho and para attack place a positive charge adjacent to the electron-withdrawing group, which is highly destabilizing. Meta attack avoids this unfavorable arrangement.

dot

Caption: Relationship between substituent electronic effects, ring reactivity, and regioselectivity.

Quantitative Analysis of Substituent Effects

The electronic effects of substituents can be quantified using linear free-energy relationships (LFERs), most notably the Hammett equation.

The Hammett Equation

The Hammett equation is a powerful tool for quantifying the effect of meta- and para-substituents on the reactivity of benzene derivatives.[12] It is expressed as:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

-

k or K is the rate or equilibrium constant for the substituted reaction.

-

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted (H) reaction.

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It represents the electronic effect of that substituent relative to hydrogen.

-

σ > 0 for electron-withdrawing groups.

-

σ < 0 for electron-donating groups.

-

-

ρ (rho) is the reaction constant , which is characteristic of the reaction and its sensitivity to substituent effects.

-

ρ > 0 indicates the reaction is favored by electron-withdrawing groups (negative charge buildup in the transition state).

-

ρ < 0 indicates the reaction is favored by electron-donating groups (positive charge buildup in the transition state).

-

The standard reaction for defining σ values is the ionization of benzoic acids in water at 25°C, for which ρ is defined as 1.[13]

Data Presentation: Hammett and Other Substituent Constants

The following tables summarize key quantitative data for various substituents.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| -NH₂ | -0.16 | -0.66 |

| -OH | 0.12 | -0.37 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -COCH₃ | 0.38 | 0.50 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

| -CF₃ | 0.43 | 0.54 |

| -N(CH₃)₂ | -0.21 | -0.83 |

Data compiled from various sources.

Advanced LFERs: Taft and Swain-Lupton Equations

For situations where steric effects are significant or a more detailed separation of inductive and resonance effects is required, other equations are employed.

-

Taft Equation: This equation separates polar (σ*) and steric (Es) effects, particularly useful for aliphatic and ortho-substituted aromatic systems.[14][15] The equation is: log(k/k₀) = ρσ + δEs .

-

Swain-Lupton Equation: This dual-parameter equation refines the Hammett equation by separating substituent effects into field (F) and resonance (R) components: log(k/k₀) = fF + rR .[12][16]

Table 2: Swain-Lupton Parameters

| Substituent | Field (F) | Resonance (R) |

| -NH₂ | 0.02 | -0.68 |

| -OH | 0.29 | -0.64 |

| -OCH₃ | 0.26 | -0.51 |

| -CH₃ | -0.04 | -0.13 |

| -H | 0.00 | 0.00 |

| -F | 0.43 | -0.34 |

| -Cl | 0.41 | -0.15 |

| -Br | 0.44 | -0.17 |

| -I | 0.40 | -0.19 |

| -COCH₃ | 0.28 | 0.16 |

| -CN | 0.51 | 0.19 |

| -NO₂ | 0.65 | 0.16 |

| -CF₃ | 0.38 | 0.19 |

| -N(CH₃)₂ | 0.10 | -0.85 |

Data adapted from Swain and Lupton (1968).

Experimental Protocols

The quantitative data presented above are derived from meticulous experimental work. Below are detailed methodologies for key experiments used to probe substituent effects.

Determination of Hammett σ Constants via pKa Measurement

This protocol outlines the determination of substituent constants by measuring the pKa of substituted benzoic acids.

Objective: To determine the σ value for a given substituent.

Materials:

-

Substituted benzoic acid

-

Unsubstituted benzoic acid

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Standardized NaOH solution (e.g., 0.1 M)

-

Solvent (e.g., deionized water or a water-ethanol mixture)

-

Beakers

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at the experimental temperature.

-

Solution Preparation: Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of the chosen solvent in a beaker.

-

Titration: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin stirring. Titrate the acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

-

Calculation of σ: Use the Hammett equation: σ = pKₐ(benzoic acid) - pKₐ(substituted benzoic acid) .

dot

Caption: Workflow for determining Hammett constants from pKa measurements.

Kinetic Studies: Competitive Bromination

This experiment determines the relative reactivity of different substituted benzenes towards an electrophile.

Objective: To rank the activating/deactivating strength of various substituents.

Materials:

-

A set of substituted benzenes (e.g., toluene (B28343), anisole, acetanilide, chlorobenzene)

-

Unsubstituted benzene

-

Bromine solution (e.g., in acetic acid)

-

Lewis acid catalyst (FeBr₃, optional for highly deactivated rings)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Reaction vials, syringes

Procedure:

-

Reaction Setup: In a reaction vial, create an equimolar mixture of two aromatic compounds (e.g., toluene and benzene) in a suitable solvent.

-

Initiation: Add a sub-stoichiometric amount of the bromine solution. This ensures that the aromatic compounds are in excess and compete for the limited electrophile.

-

Reaction Quenching: After a set time, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to consume any remaining bromine.

-

Extraction: Extract the organic products into a suitable solvent (e.g., dichloromethane).

-

Analysis: Inject the organic layer into a GC-MS to separate and quantify the amounts of the brominated products from each starting material.

-

Relative Rate Calculation: The ratio of the brominated products is proportional to the relative rates of reaction of the parent aromatic compounds.

Spectroscopic Analysis of Substituent Effects

Spectroscopic techniques provide valuable insights into how substituents alter the electronic environment of the benzene ring.

4.3.1 NMR Spectroscopy

-

¹H NMR: Electron-donating groups increase the electron density around the ring protons, causing their signals to shift to a higher field (lower ppm). Electron-withdrawing groups have the opposite effect, shifting signals to a lower field.[12] The magnitude of this chemical shift change can be correlated with Hammett constants.[2]

-

¹³C NMR: Similar trends are observed for the ring carbons. The chemical shifts of the para-carbon, in particular, show a good correlation with σ_para values.[17]

4.3.2 Infrared (IR) Spectroscopy The vibrational frequency of a bond is sensitive to its electronic environment. For substituted acetophenones, for example, the C=O stretching frequency is influenced by the substituent on the aromatic ring.[1] Electron-donating groups increase electron density in the ring, which can be delocalized to the carbonyl group, weakening the C=O bond and lowering its stretching frequency. A plot of the C=O stretching frequency versus the appropriate Hammett constant often yields a straight line.[3]

Conclusion

The electronic effects of substituents on a benzene ring are a fundamental concept in organic chemistry with far-reaching implications. By understanding and quantifying these effects through inductive and resonance principles, and by employing tools like the Hammett equation, researchers can predict reaction outcomes, elucidate mechanisms, and design molecules with tailored properties. The experimental protocols outlined in this guide provide a framework for the practical investigation of these phenomena, which is essential for advancing fields such as medicinal chemistry and materials science. This in-depth understanding allows for the rational design of new drug candidates and functional materials by fine-tuning the electronic properties of aromatic systems.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. old.goldbook.iupac.org [old.goldbook.iupac.org]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. Novel site-specific one-step bromination of substituted benzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Swain–Lupton equation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters | Semantic Scholar [semanticscholar.org]

- 15. Taft equation - Wikipedia [en.wikipedia.org]

- 16. asianpubs.org [asianpubs.org]

- 17. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Reactivity and Stability of 1-Methoxy-4-(1-methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-Methoxy-4-(1-methoxyethyl)benzene (CAS No. 77525-91-8). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines reported data with predicted characteristics based on the well-established chemistry of its constituent functional groups: a para-substituted anisole (B1667542) ring and a benzylic ether.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Spectroscopic information is critical for its identification and characterization.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 77525-91-8 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| Canonical SMILES | CC(C1=CC=C(C=C1)OC)OC | PubChem[1] |

| InChIKey | OWNNDOZSFNEMPY-UHFFFAOYSA-N | PubChem[1] |

| LogP | 2.40 | ChemSynthesis |

| Polar Surface Area | 18.46 Ų | ChemSynthesis |

Table 2: Spectroscopic Data Summary

| Technique | Data Availability and Key Features | Source |

| ¹H NMR | Predicted signals would include a doublet for the methyl protons (~1.4 ppm), a quartet for the benzylic methine proton, two singlets for the two methoxy (B1213986) groups, and doublets in the aromatic region (~6.8-7.2 ppm). | Inferred from analogous structures |

| ¹³C NMR | Spectral data is available. | PubChem[1] |

| Mass Spectrometry | GC-MS data is available. | PubChem, SpectraBase[1][2][3] |

| FTIR Spectroscopy | An FTIR spectrum is available. Expected peaks would correspond to C-H (aromatic and aliphatic), C-O (ether), and C=C (aromatic) stretching vibrations. | SpectraBase[2] |

Synthesis Protocol (Representative)

Objective: To synthesize this compound via O-methylation of 4-(1-methoxyethyl)phenol (B7902271).

Materials:

-

4-(1-methoxyethyl)phenol (CAS 49745-68-8)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), finely pulverized

-

Acetone (B3395972) or Butanone (anhydrous)

-

Tert-butyl methyl ether (TBME) or Diethyl ether

-

5% aqueous Sodium Hydroxide (NaOH)

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 4-(1-methoxyethyl)phenol (1.0 eq), finely pulverized potassium carbonate (1.5-2.0 eq), and anhydrous acetone or butanone.

-

Methylation: Add methyl iodide (1.1-1.5 eq) to the stirred suspension.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether or TBME. Wash the organic layer sequentially with 5% aqueous NaOH, water, and finally with brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.

Caption: Plausible synthesis via Williamson ether synthesis.

Reactivity and Stability Profile

The reactivity of this compound is dictated by its two ether functional groups and the electron-rich aromatic ring.

Stability

-

General Stability: The compound is expected to be stable under neutral and basic conditions at ambient temperature.

-

Benzylic Ether Stability: The ether linkage at the benzylic position is the most reactive site. Benzylic ethers are known to be cleaved under strongly acidic conditions (e.g., HBr, BBr₃) and are susceptible to reductive cleavage via catalytic hydrogenolysis (e.g., H₂/Pd-C).[5][6][7] This lability allows for its potential use as a protecting group for the benzylic alcohol.

-

Anisole Moiety Stability: The methyl ether on the aromatic ring is generally more stable than the benzylic ether but can be cleaved with very strong acids like hydroiodic acid (HI).[8]

-

Thermal Stability: While specific data is unavailable, thermal decomposition of the related compound anisole begins at high temperatures (850-1000 K) and proceeds via cleavage of the O-CH₃ bond.[9]

Reactivity

The primary modes of reactivity are electrophilic aromatic substitution and reactions involving the benzylic position.

-

Electrophilic Aromatic Substitution: The methoxy group on the benzene (B151609) ring is a strong activating group and directs electrophilic substitution to the ortho and para positions.[8] Since the para position is already substituted, incoming electrophiles will be directed to the two equivalent ortho positions (positions 2 and 6). Reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation would be expected to occur at these sites.

Caption: Predicted electrophilic aromatic substitution.

-

Reactions at the Benzylic Position: The benzylic C-H bond is susceptible to oxidation by strong oxidizing agents. Additionally, the benzylic ether can be cleaved under acidic or reductive conditions as previously mentioned.

Analytical Workflow

A standard workflow for the quality control and characterization of a synthesized batch of this compound would involve a combination of chromatographic and spectroscopic techniques.

References

- 1. This compound | C10H14O2 | CID 12644043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fiveable.me [fiveable.me]

- 8. Anisole - Wikipedia [en.wikipedia.org]

- 9. researchers.mq.edu.au [researchers.mq.edu.au]

An In-depth Technical Guide to the Synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to 1-Methoxy-4-(1-methoxyethyl)benzene, a valuable building block in organic synthesis. The described methodology is a two-step process commencing with the reduction of 4-methoxyacetophenone to yield the intermediate alcohol, 1-(4-methoxyphenyl)ethanol (B1200191). This is followed by the methylation of the alcohol via a Williamson ether synthesis to afford the final product. This guide presents detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate the replication and understanding of this synthetic sequence.

Physicochemical Properties of Key Compounds

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below for easy reference.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4-Methoxyacetophenone |  | C₉H₁₀O₂ | 150.17 | 258 |

| 1-(4-Methoxyphenyl)ethanol |  | C₉H₁₂O₂ | 152.19 | 95 @ 1 mmHg[1][2][3] |

| This compound |  | C₁₀H₁₄O₂ | 166.22[4] | Not available |

Synthetic Workflow

The overall synthesis of this compound is depicted in the following workflow diagram.

Caption: Overall synthetic route to this compound.

Step 1: Reduction of 4-Methoxyacetophenone to 1-(4-Methoxyphenyl)ethanol

The first step in the synthesis is the reduction of the ketone functionality of 4-methoxyacetophenone to a secondary alcohol. A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Experimental Protocol

Materials:

-

4-Methoxyacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Aqueous ammonium (B1175870) chloride (NH₄Cl) solution (saturated)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyacetophenone (1.0 eq.) in methanol (10 volumes).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 volumes).

-

Stir the mixture for 2 hours.

-

Extract the aqueous layer with dichloromethane (2 x 10 volumes).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 1-(4-methoxyphenyl)ethanol can be purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data

| Parameter | Value |

| Typical Yield | High (Specific yield data for this exact reaction using a general protocol is not consistently reported in the initial search, but similar reductions typically proceed in high yield). |

| Purity | Can be obtained in high purity after purification. |

Characterization Data for 1-(4-Methoxyphenyl)ethanol

| Analysis | Data |

| ¹H NMR | Spectral data is available in public databases, confirming the structure of the product alcohol.[5] |

| Boiling Point | 95 °C at 1 mmHg.[1][2][3] |

Step 2: Methylation of 1-(4-Methoxyphenyl)ethanol to this compound

The second and final step is the methylation of the hydroxyl group of 1-(4-methoxyphenyl)ethanol to form the target ether. The Williamson ether synthesis is a classic and reliable method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with a methylating agent.

Experimental Protocol

Materials:

-

1-(4-Methoxyphenyl)ethanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-(4-methoxyphenyl)ethanol (1.0 eq.) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

Cool the alkoxide solution back to 0 °C.

-

Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Quantitative Data

| Parameter | Value |

| Typical Yield | High (Specific yield data for this exact reaction is not consistently reported in the initial search, but Williamson ether syntheses on similar substrates are generally high-yielding). |

| Purity | Can be obtained in high purity after purification. |

Characterization Data for this compound

| Analysis | Data |

| ¹H NMR & ¹³C NMR | Spectral data is available in public databases such as PubChem, confirming the structure of the final product.[4] |

| Molecular Weight | 166.22 g/mol .[4] |

Logical Relationships in the Williamson Ether Synthesis

The following diagram illustrates the key components and their roles in the Williamson ether synthesis.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Page loading... [guidechem.com]

- 3. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]

- 4. This compound | C10H14O2 | CID 12644043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

Key starting materials for synthesizing 1-Methoxy-4-(1-methoxyethyl)benzene

An In-depth Technical Guide on the Synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene

This technical guide provides a comprehensive overview of the key starting materials and synthetic routes for the preparation of this compound, a valuable intermediate in various fields of chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways.

Introduction to this compound

This compound is an organic compound with the chemical formula C10H14O2.[1] Its structure features a benzene (B151609) ring substituted with a methoxy (B1213986) group and a 1-methoxyethyl group at the para position. This compound serves as a key building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. The selection of an appropriate synthetic strategy is crucial for achieving high yields and purity. This guide will focus on two primary and efficient synthetic routes starting from readily available precursors: 4-vinylanisole and 4-methoxyacetophenone.

Synthetic Route 1: Alkoxymercuration-Demercuration of 4-Vinylanisole

A highly effective method for the synthesis of this compound is the alkoxymercuration-demercuration of 4-vinylanisole (also known as p-methoxystyrene).[2][3] This two-step reaction sequence reliably produces the desired ether in a Markovnikov fashion, avoiding carbocation rearrangements.[4][5]

The overall reaction involves the addition of a methoxy group and a hydrogen atom across the vinyl group's double bond.

Reaction Pathway

Caption: Alkoxymercuration-demercuration of 4-vinylanisole.

Experimental Protocol

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Vinylanisole | C9H10O | 134.18 |

| Mercuric Acetate (B1210297) | Hg(C2H3O2)2 | 318.68 |

| Methanol (B129727) | CH3OH | 32.04 |

| Sodium Borohydride (B1222165) | NaBH4 | 37.83 |

| Tetrahydrofuran (THF) | C4H8O | 72.11 |

| Sodium Hydroxide Solution | NaOH | 40.00 |

Procedure:

-

Alkoxymercuration:

-

In a round-bottom flask, dissolve mercuric acetate in a mixture of methanol and water.

-

Cool the solution in an ice bath and slowly add 4-vinylanisole with continuous stirring.

-

Allow the reaction to stir at room temperature until the disappearance of the starting material is confirmed by thin-layer chromatography (TLC).

-

The reaction mixture will contain the organomercury intermediate.

-

-

Demercuration:

-

Cool the flask containing the organomercury intermediate in an ice bath.

-

Slowly add a solution of sodium borohydride in aqueous sodium hydroxide.

-

Stir the mixture vigorously for a few hours at room temperature. The formation of elemental mercury as a grey precipitate will be observed.

-

-

Work-up and Purification:

-

Decant the supernatant liquid to separate it from the mercury.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

-

Quantitative Data

Synthetic Route 2: From 4-Methoxyacetophenone

An alternative and robust two-step synthesis starts from 4-methoxyacetophenone.[6] This method involves the reduction of the ketone to an intermediate alcohol, followed by methylation to yield the final ether product.

Reaction Pathway

Caption: Two-step synthesis from 4-methoxyacetophenone.

Experimental Protocols

Step 1: Reduction of 4-Methoxyacetophenone to 1-(4-Methoxyphenyl)ethanol

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Methoxyacetophenone | C9H10O2 | 150.17 |

| Sodium Borohydride | NaBH4 | 37.83 |

| Methanol | CH3OH | 32.04 |

| or | ||

| Hydrogen Gas | H2 | 2.02 |

| Palladium on Carbon (10%) | Pd/C | - |

| Ethanol | C2H5OH | 46.07 |

Procedure (using Sodium Borohydride):

-

Dissolve 4-methoxyacetophenone in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(4-methoxyphenyl)ethanol.

A patent describes a similar hydrogenation process achieving a 98% yield.[7]

Step 2: Methylation of 1-(4-Methoxyphenyl)ethanol

This procedure is adapted from the Williamson ether synthesis of a similar compound.[8]

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 1-(4-Methoxyphenyl)ethanol | C9H12O2 | 152.19 |

| Sodium Hydride (60% in oil) | NaH | 24.00 |

| Methyl Iodide | CH3I | 141.94 |

| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 |

Procedure:

-

Alkoxide Formation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-(4-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

-

-

Methylation:

-

Cool the freshly prepared alkoxide solution back to 0 °C.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

-

Quantitative Data Summary

| Reaction Step | Starting Material | Product | Reported Yield |

| Reduction of 4-Methoxyacetophenone (Hydrogenation) | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 98% |

| Methylation of 1-phenylethanol (B42297) (analogous) | 1-Phenylethanol | (1-Methoxyethyl)benzene | High (typical for Williamson ether synthesis) |

References

- 1. This compound | C10H14O2 | CID 12644043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Vinylanisole - Wikipedia [en.wikipedia.org]

- 3. Benzene, 1-ethenyl-4-methoxy- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Development of process for production of 4-methoxy acetophenone in a continuous single-step process | India Science, Technology & Innovation - ISTI Portal [indiascienceandtechnology.gov.in]

- 7. CN112811991A - Synthesis method of p-methoxystyrene - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Navigating the Uncharted: A Technical Safety Guide for 1-Methoxy-4-(1-methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Due to the lack of specific data for 1-Methoxy-4-(1-methoxyethyl)benzene, a definitive hazard classification cannot be provided. However, based on related chemical structures, it should be treated as a potentially hazardous substance.

Potential Hazards:

-

Irritant: May cause irritation to the skin, eyes, and respiratory tract.

-

Flammable: Assumed to be a combustible liquid.

-

Toxicity: Acute and chronic health effects are unknown.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available information for the target compound and a related isomer, (2-methoxyethyl)benzene, for comparison.

| Property | This compound | (2-methoxyethyl)benzene (Analogue) |

| Molecular Formula | C₁₀H₁₄O₂ | C₉H₁₂O |

| Molecular Weight | 166.22 g/mol | 136.19 g/mol |

| Boiling Point | Data not available | ~160 °C (estimated) |

| Flash Point | Data not available | 65.56 °C[1] |

| Specific Gravity | Data not available | 0.946 - 0.954 @ 20°C[1] |

| Solubility | Data not available | Data not available |

Exposure Controls and Personal Protection

Given the unknown toxicological profile, stringent exposure controls are mandatory.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.- Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are required. |

| Respiratory Protection | For operations with a potential for generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Handling and Storage

Safe Handling Procedures

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Ground all containers and transfer equipment to prevent static discharge.

-

Wash hands thoroughly after handling.

Storage Requirements

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents.[2]

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the spill from entering drains or waterways. Notify environmental health and safety personnel.

Toxicology

Specific toxicological data for this compound is not available. The following table presents data for a related compound, (2-methoxyethyl)benzene.

| Test | Species | Route | Value |

| LD50 (Lethal Dose, 50%) | Rabbit | Skin | >5000 mg/kg |

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound have not been published. Standard toxicological assays as per OECD guidelines would be required to determine its specific hazard profile.

Visualizations

The following diagrams illustrate key logical workflows for the safe handling of this chemical.

Caption: Figure 1: Hazard Identification and Mitigation Workflow

Caption: Figure 2: Emergency Response Protocol for Exposure

References

Review of existing literature on 1-Methoxy-4-(1-methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-4-(1-methoxyethyl)benzene is a substituted aromatic ether with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, synthesis, and spectroscopic data. Due to a lack of available information in peer-reviewed literature and patent databases, this guide also presents a hypothetical workflow for the initial biological screening of this compound, offering a roadmap for future research into its potential pharmacological activities.

Chemical and Physical Properties

This compound, with the CAS number 77525-91-8, is a molecule of interest in organic chemistry.[1] Its fundamental properties are summarized in the table below, based on computational data from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C10H14O2 | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 77525-91-8 | PubChem[1] |

| InChIKey | OWNNDOZSFNEMPY-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(C1=CC=C(C=C1)OC)OC | PubChem[1] |

| XLogP3-AA (Computed) | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon framework of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Synthesis of this compound

A plausible and widely used method for the synthesis of ethers like this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by the methylation of 1-(4-methoxyphenyl)ethanol (B1200191).

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of similar chiral ethers.

Materials:

-

1-(4-methoxyphenyl)ethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide:

-